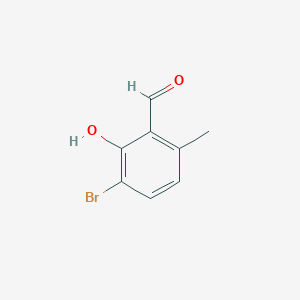

3-Bromo-2-hydroxy-6-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-hydroxy-6-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-3-7(9)8(11)6(5)4-10/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENOFQNBRKBLPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2 Hydroxy 6 Methylbenzaldehyde and Its Precursors

Regioselective Bromination Strategies for ortho-Hydroxybenzaldehydes

Achieving regioselectivity in the bromination of substituted phenols, particularly ortho-hydroxybenzaldehydes, is a significant synthetic challenge. The directing effects of the pre-existing substituents on the aromatic ring govern the position of the incoming electrophile.

Electrophilic Aromatic Substitution with Controlled Positional Selectivity

Electrophilic aromatic substitution is a fundamental process for introducing functional groups onto a benzene (B151609) ring. uci.edu In the case of a precursor like 2-hydroxy-6-methylbenzaldehyde, the substituents exert competing influences on the regiochemical outcome of bromination. The hydroxyl group is a powerful activating group and an ortho, para-director, while the methyl group is a weakly activating ortho, para-director. masterorganicchemistry.comlibretexts.org Conversely, the aldehyde group is a deactivating, meta-director. masterorganicchemistry.com The potent activating and directing effect of the hydroxyl group typically dominates, favoring substitution at the positions ortho and para to it. libretexts.org

To overcome these inherent selectivity challenges, specific reagents and conditions are employed. N-bromosuccinimide (NBS) is a common reagent used for selective bromination, often providing better control than elemental bromine. mdpi.com The reaction conditions, such as solvent, temperature, and the presence of catalysts, can be fine-tuned to favor the desired isomer. For instance, high para-selectivity in the bromination of some phenols has been achieved using tetraalkylammonium tribromides or zeolites. mdpi.com

Catalytic Systems for Directed Bromination

Modern synthetic chemistry increasingly relies on catalytic systems to achieve high selectivity and efficiency. Transition metal-catalyzed reactions, in particular, offer powerful tools for directed C-H functionalization. While specific catalytic systems for the direct bromination of 2-hydroxy-6-methylbenzaldehyde are not extensively documented, related methodologies highlight the potential of this approach. For example, Rhodium(III)-catalyzed dehydrogenative Heck reactions of salicylaldehydes have been reported. nih.gov Furthermore, Ru(II)-catalyzed C-H activation and annulation reactions of salicylaldehydes with alkynes demonstrate the feasibility of metal-catalyzed modifications of the salicylaldehyde (B1680747) scaffold, which could be integrated into a synthetic route to introduce a bromine atom with high positional control. researchgate.net

Functional Group Interconversions and Modular Synthesis Approaches

An alternative to direct bromination of the final aldehyde is a modular approach where the key functional groups are introduced or modified in separate steps. This often involves the synthesis of a brominated precursor followed by the formation of the aldehyde moiety.

Oxidation of Precursor Benzyl (B1604629) Alcohols to the Aldehyde Moiety

The selective oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. libretexts.org For the synthesis of 3-Bromo-2-hydroxy-6-methylbenzaldehyde, a plausible precursor is 3-bromo-2-hydroxy-6-methylbenzyl alcohol. A variety of reagents have been developed to effect this conversion efficiently without over-oxidation to the corresponding carboxylic acid.

Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP), which are known for their mildness and high yields. libretexts.org Another effective system involves the use of Oxone in combination with a catalytic amount of sodium bromide in an aqueous acetonitrile solution. mdma.ch This method is applicable to a wide range of benzylic alcohols. mdma.ch However, the presence of electron-donating groups on the aromatic ring can sometimes lead to competing ring bromination. mdma.ch TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives, used in catalytic amounts with a stoichiometric co-oxidant, are also highly effective for the selective oxidation of primary alcohols to aldehydes. organic-chemistry.org

| Substrate (Benzyl Alcohol) | Reaction Time (h) | Yield (%) |

|---|---|---|

| Benzyl alcohol | 3 | 87 |

| p-Methylbenzyl alcohol | 3 | 85 |

| p-Chlorobenzyl alcohol | 3 | 89 |

| p-Nitrobenzyl alcohol | 24 | 20 |

Reduction of Benzoic Acid Derivatives to the Target Aldehyde

Another powerful modular strategy involves the partial reduction of a carboxylic acid derivative, such as 3-bromo-2-hydroxy-6-methylbenzoic acid, to the target aldehyde. nih.gov Direct reduction of carboxylic acids to aldehydes is challenging, as most reducing agents will proceed to the primary alcohol. Therefore, the acid is typically converted to a more suitable functional group, such as an acid chloride, ester, or Weinreb amide.

A modern and efficient one-pot procedure involves the conversion of a benzoic acid to its corresponding Weinreb amide, followed by reduction. The DIBAL-H reduction of Weinreb amides produces a stable aluminum hemiaminal intermediate, which effectively acts as a "masked aldehyde". acs.orgrug.nl This intermediate is stable enough to prevent over-reduction but can be readily hydrolyzed during workup to reveal the aldehyde. This method provides an alternative and often high-yielding route to functionalized benzaldehydes. acs.orgrug.nl

| Weinreb Amide Substrate | Hydride Source | Catalyst | Yield (%) |

|---|---|---|---|

| N-methoxy-N-methylbenzamide | DIBAL-H | Pd(P(t-Bu)3)2 | 95 |

| 4-Chloro-N-methoxy-N-methylbenzamide | DIBAL-H | Pd(P(t-Bu)3)2 | 81 |

| 4-Methoxy-N-methoxy-N-methylbenzamide | DIBAL-H | Pd(P(t-Bu)3)2 | 94 |

Novel Synthetic Routes and Green Chemistry Considerations

The development of synthetic routes in alignment with the principles of green chemistry is a major focus of modern chemical research. researchgate.net This involves designing processes that reduce or eliminate the use and generation of hazardous substances. worldwidejournals.com Key aspects include the use of less toxic reagents, solvent-free conditions or the use of environmentally benign solvents like water, and the development of catalytic rather than stoichiometric processes to improve atom economy. researchgate.net

One-Pot Multicomponent Reactions (MCRs) Incorporating the Phenolic Aldehyde Scaffold

One-pot multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single reaction vessel to form a complex product in one synthetic operation. These reactions are prized for their efficiency, as they reduce the need for intermediate purification steps, thereby saving time, solvents, and energy. Phenolic aldehydes, including substituted salicylaldehydes like this compound, are excellent substrates for MCRs, serving as key building blocks for the synthesis of diverse heterocyclic scaffolds.

A prominent example of an MCR involving an aromatic aldehyde scaffold is the synthesis of chromene derivatives. In a typical setup, an aromatic aldehyde, an active methylene (B1212753) compound such as malononitrile, and a C-H acid like dimedone are reacted in the presence of a catalyst. While specific studies detailing the use of this compound in such reactions are not prevalent in the literature, the general applicability of this method to a wide range of substituted benzaldehydes demonstrates its potential. The reaction proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence.

Research has demonstrated the use of heterogeneous catalysts, such as nano-cellulose/Ti(IV)/Fe3O4, to facilitate this transformation under solvent-free conditions, enhancing the green credentials of the process. nih.gov The catalyst's magnetic nature allows for easy recovery and reuse, further improving its practicality. The reaction is broadly applicable to aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents, which suggests that this compound would be a viable substrate, leading to the formation of highly substituted chromene structures.

| Aromatic Aldehyde | Other Reactants | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Malononitrile, Dimedone | nano-cellulose/Ti(IV)/Fe3O4, 70°C, Solvent-free | 2-Amino-4-phenyl-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene | 95 | nih.gov |

| 4-Chlorobenzaldehyde | Malononitrile, Dimedone | nano-cellulose/Ti(IV)/Fe3O4, 70°C, Solvent-free | 2-Amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene | 98 | nih.gov |

| 4-Methylbenzaldehyde | Malononitrile, Dimedone | nano-cellulose/Ti(IV)/Fe3O4, 70°C, Solvent-free | 2-Amino-4-(4-methylphenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene | 94 | nih.gov |

| 4-Methoxybenzaldehyde | Malononitrile, Dimedone | nano-cellulose/Ti(IV)/Fe3O4, 70°C, Solvent-free | 2-Amino-4-(4-methoxyphenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene | 96 | nih.gov |

| 3-Nitrobenzaldehyde | Malononitrile, Dimedone | nano-cellulose/Ti(IV)/Fe3O4, 70°C, Solvent-free | 2-Amino-4-(3-nitrophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene | 93 | nih.gov |

Electrochemically Induced Synthesis Pathways for Enhanced Efficiency

Electro-organic synthesis represents a powerful and sustainable alternative to conventional chemical redox reactions, utilizing electrons as "traceless" reagents to activate substrates. nih.gov This approach avoids the use of stoichiometric, and often hazardous, oxidizing or reducing agents, aligning with the principles of green chemistry. The synthesis of aromatic aldehydes, including functionalized structures like this compound, can be achieved with high selectivity and efficiency using electrochemical methods.

A primary electrochemical route for the synthesis of benzaldehydes is the oxidation of the corresponding methylarenes. The precursor for this compound via this route would be 3-bromo-2,6-dimethylphenol. Direct electrochemical oxidation of methylarenes often requires high anode potentials, which can limit functional group tolerance. nih.gov To circumvent this, mediated electrolysis offers a more selective and lower-energy pathway.

In a mediated system, a redox catalyst such as N-hydroxyphthalimide (NHPI) is oxidized at the anode at a relatively low potential to generate the phthalimide-N-oxyl (PINO) radical. nih.gov This radical is a potent hydrogen-atom-transfer (HAT) agent that can selectively abstract a hydrogen atom from the benzylic methyl group of the precursor. The resulting benzylic radical is then trapped by another PINO radical, forming an intermediate that can be readily converted to the desired aldehyde. This mediated approach operates at significantly lower potentials (~0.5–1.5 V lower) compared to direct electrolysis, which enhances compatibility with other functional groups on the aromatic ring, such as the hydroxyl and bromo substituents present in the target's precursor. nih.gov

Another viable electrochemical strategy is the oxidation of the corresponding benzyl alcohol. Tandem electrochemical-chemical catalysis has been developed for the selective oxidation of alcohols to aldehydes with high efficiency and at industrially relevant current densities. rsc.org In this system, an oxidant (e.g., hypochlorite) is generated electrochemically and then used in a separate chemical reactor containing a catalyst (e.g., silica-supported TEMPO) to oxidize the alcohol. This spatial decoupling of the electrochemical and chemical steps allows each to be optimized independently, leading to high yields and selectivity. rsc.org

| Substrate (Methylarene) | Mediator | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Toluene | N-Hydroxyphthalimide (NHPI) | Constant potential electrolysis, MeCN/H2O | Benzaldehyde | 75 | nih.gov |

| 4-tert-Butyltoluene | N-Hydroxyphthalimide (NHPI) | Constant potential electrolysis, MeCN/H2O | 4-tert-Butylbenzaldehyde | 85 | nih.gov |

| 4-Chlorotoluene | N-Hydroxyphthalimide (NHPI) | Constant potential electrolysis, MeCN/H2O | 4-Chlorobenzaldehyde | 68 | nih.gov |

| 4-Methoxy-toluene | N-Hydroxyphthalimide (NHPI) | Constant potential electrolysis, MeCN/H2O | 4-Methoxybenzaldehyde | 72 | nih.gov |

Reactivity and Derivatization Chemistry of 3 Bromo 2 Hydroxy 6 Methylbenzaldehyde

Reactions Involving the Aldehyde Functional Group

The formyl group is a primary site of reactivity, readily participating in nucleophilic addition and redox reactions.

The electrophilic carbon of the aldehyde group is susceptible to attack by a variety of nucleophiles. A prominent reaction is the condensation with primary amines to form Schiff bases (or imines). This reaction typically proceeds by the nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield the final C=N double bond of the imine. Salicylaldehyde (B1680747) and its derivatives are frequently used in the synthesis of Schiff bases, which are valuable as ligands in coordination chemistry. nih.govresearchgate.net The reaction of 3-bromo-2-hydroxy-6-methylbenzaldehyde with a primary amine (R-NH₂) would proceed as follows, forming a new carbon-nitrogen bond.

These Schiff bases are versatile ligands capable of coordinating with various metal ions through the imine nitrogen and the phenolic oxygen, forming stable metal complexes. science.gov The specific amine used in the condensation reaction can be varied to introduce a wide range of functionalities into the final molecule. science.govsemanticscholar.org

Besides C-N bond formation, the aldehyde can undergo other nucleophilic addition reactions to form C-C bonds, such as in the aldol (B89426) condensation, though this is more common for aldehydes with α-hydrogens on an aliphatic chain. byjus.com

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group can be oxidized to the corresponding carboxylic acid (3-bromo-2-hydroxy-6-methylbenzoic acid) using various oxidizing agents. Mild reagents like Tollens' reagent (silver nitrate (B79036) in ammonia) or Fehling's solution can achieve this transformation, which are classic tests for aldehydes. Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are also effective.

Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol (3-bromo-2-hydroxy-6-methylbenzyl alcohol). This is commonly achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids that might be present in more complex molecules.

Table 1: Representative Transformations of the Aldehyde Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Schiff Base Condensation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Oxidation | Tollens' Reagent, KMnO₄ | Carboxylic Acid |

Transformations of the Bromine Substituent for Diverse Functionalization

The bromine atom attached to the aromatic ring is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds. The C-Br bond in this compound is an excellent substrate for these transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This method is highly versatile and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca The reaction allows for the formation of biaryl structures or the introduction of alkyl, alkenyl, or alkynyl groups at the position of the bromine atom.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction provides a direct method for the vinylation of aromatic rings. researchgate.netnih.gov The stereoselectivity of the reaction typically favors the formation of the trans isomer.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst/Base Example | Product Feature |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Cs₂CO₃ | Biaryl linkage |

While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com In this compound, the aldehyde group is strongly electron-withdrawing and is positioned ortho to the bromine atom, which should facilitate nucleophilic aromatic substitution (SₙAr).

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The leaving group (bromide) is then expelled to restore aromaticity. Common nucleophiles for this reaction include alkoxides, amines, and thiols, allowing for the introduction of ether, amino, or thioether functionalities, respectively.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can participate in several important reactions. Its proximity to the aldehyde group leads to intramolecular hydrogen bonding, which influences the molecule's conformation and reactivity. nih.govresearchgate.net

Deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydroxide, potassium carbonate) yields a phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation.

O-Alkylation (Williamson Ether Synthesis): The phenoxide can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form ethers.

O-Acylation: Reaction of the phenol (B47542) or phenoxide with acylating agents like acid chlorides or anhydrides yields phenyl esters.

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group is a primary site for derivatization through O-alkylation and O-acylation. These reactions involve the substitution of the acidic proton of the hydroxyl group with an alkyl or acyl group, respectively, yielding the corresponding ether or ester.

O-Alkylation: This transformation is typically achieved by treating the compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate, in the presence of a base. The base, commonly sodium hydride (NaH) or potassium carbonate (K₂CO₃), is essential for deprotonating the phenolic hydroxyl, forming a more nucleophilic phenoxide ion that subsequently attacks the alkylating agent.

O-Acylation: The synthesis of esters from this compound proceeds via reaction with an acylating agent. Common reagents include acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). A base like pyridine (B92270) or triethylamine (B128534) is often used to neutralize the acidic byproduct (e.g., HCl) and to catalyze the reaction.

The table below outlines typical reagents and the expected products for these reactions.

| Reaction Type | Reagent | Base | Product |

| O-Alkylation | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | 3-Bromo-2-methoxy-6-methylbenzaldehyde |

| O-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine (C₅H₅N) | 3-Bromo-2-(acetyloxy)-6-methylbenzaldehyde |

Intramolecular Hydrogen Bonding Effects on Reactivity

A defining structural feature of this compound, like other ortho-hydroxybenzaldehydes, is the presence of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the adjacent aldehyde group. nih.govdoubtnut.com This interaction forms a stable six-membered pseudo-ring, which significantly influences the molecule's chemical and physical properties.

This hydrogen bond has several critical effects on reactivity:

Reduced Phenolic Acidity: The involvement of the hydroxyl proton in the hydrogen bond makes it less available for abstraction by a base. Consequently, the compound is less acidic compared to its meta and para isomers where such an interaction is not possible.

Decreased Aldehyde Electrophilicity: The hydrogen bond donates electron density to the carbonyl oxygen, which in turn reduces the partial positive charge on the carbonyl carbon. This deactivation makes the aldehyde group less electrophilic and thus less reactive towards nucleophiles compared to aldehydes lacking this feature.

Conformational Rigidity: The molecule is locked into a planar conformation, which can influence its interaction with reagents and its packing in the solid state. nih.gov

The following table summarizes the key impacts of this internal hydrogen bond.

| Property Affected | Consequence of Intramolecular Hydrogen Bond |

| Acidity | Decreased acidity of the phenolic -OH group. |

| Aldehyde Reactivity | Reduced susceptibility to nucleophilic attack at the carbonyl carbon. |

| Molecular Geometry | Enforces a planar structure. |

Cyclization and Annulation Reactions Utilizing the Molecular Framework

The bifunctional nature of this compound makes it a valuable precursor for synthesizing various heterocyclic compounds. The ortho-disposed hydroxyl and aldehyde groups can react with a single reagent to form a new ring fused to the existing benzene (B151609) ring.

Synthesis of Chromane (B1220400) and Coumarin (B35378) Derivatives

The molecular scaffold of this compound is well-suited for the construction of chromane and coumarin ring systems, which are prevalent in many biologically active molecules.

Coumarin Synthesis: Coumarins can be synthesized from ortho-hydroxybenzaldehydes through several classic condensation reactions. The Perkin condensation, involving the reaction with an acid anhydride (B1165640) and its sodium salt, or the Knoevenagel condensation, using an active methylene (B1212753) compound like diethyl malonate with a catalytic amount of a weak base such as piperidine, are common methods. nih.govmdpi.com For instance, the closely related compound 3-Bromo-2-hydroxy-5-methylbenzaldehyde has been used to synthesize 3-arylcoumarins via the Perkin condensation, highlighting a direct synthetic pathway available to the title compound. unica.it

Chromane Synthesis: Chromane derivatives can also be accessed from this precursor. Synthetic strategies may involve a reaction with an activated alkene under acidic conditions or a multi-step sequence that includes the reduction of the aldehyde to a benzyl alcohol followed by cyclization with a suitable partner. The related chroman-4-one structures are also important synthetic targets. nih.gov

| Target Heterocycle | Key Reagents | Reaction Type |

| Coumarin | Diethyl Malonate, Piperidine | Knoevenagel Condensation |

| Coumarin | Acetic Anhydride, Sodium Acetate | Perkin Condensation |

| Chromane | Activated Alkene (e.g., Methyl Vinyl Ketone) | Michael Addition/Cyclization |

Formation of Fused Heterocyclic Systems

Beyond coumarins and chromanes, the reactive sites on this compound allow for the formation of a wide array of other fused heterocyclic systems. The aldehyde group can readily condense with various dinucleophiles to build new rings.

For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of fused pyrazole (B372694) systems. Similarly, condensation with hydroxylamine (B1172632) can yield fused isoxazoles. The initial products of these reactions are often Schiff bases (imines), which can then undergo intramolecular cyclization. Schiff base complexes derived from the simpler 3-bromo-2-hydroxybenzaldehyde (B158676) are well-documented as versatile ligands in coordination chemistry. nih.gov

Furthermore, the bromine atom on the aromatic ring serves as a functional handle for subsequent modifications. After the initial formation of a heterocyclic system, the bromo-substituent can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the annulation of additional rings and the construction of complex, polycyclic molecular architectures.

| Reagent | Resulting Fused Ring System |

| Hydrazine (H₂NNH₂) | Benzopyrazole derivative |

| Phenylhydrazine (PhNHNH₂) | Phenyl-substituted benzopyrazole derivative |

| Hydroxylamine (NH₂OH) | Benzisoxazole derivative |

Coordination Chemistry: 3 Bromo 2 Hydroxy 6 Methylbenzaldehyde As a Ligand

Design and Synthesis of Metal Complexes Featuring the Ligand

The design and synthesis of metal complexes with ligands derived from 3-Bromo-2-hydroxy-6-methylbenzaldehyde often involve a multi-step process. First, the aldehyde is reacted with a suitable primary amine to form the corresponding Schiff base. This Schiff base ligand is then reacted with a metal salt in an appropriate solvent to yield the desired metal complex. The choice of the metal salt and reaction conditions, such as temperature and solvent, can influence the stoichiometry and geometry of the resulting complex.

Schiff base ligands derived from salicylaldehyde (B1680747) and its substituted analogues are well-known to form stable complexes with a variety of transition metals. For the related compound, 3-bromo-2-hydroxybenzaldehyde (B158676), complexes with several transition metals, including titanium, zinc, and chromium, have been reported nih.gov. The synthesis of these complexes typically involves the reaction of the pre-formed Schiff base ligand with the respective metal chloride salt in an alcoholic solvent, often under reflux conditions nih.gov.

For instance, the synthesis of Mn(II), Fe(III), and Cr(III) complexes with Schiff bases derived from 5-bromo salicylaldehyde involves refluxing a solution of the metal salt with the bidentate ligand in ethanol (B145695) nih.gov. Similarly, a dioxomolybdenum(VI) complex has been synthesized using a Schiff base derived from 3-bromo-2-hydroxybenzaldehyde scispace.comrecentscientific.com. The synthesis involved stirring the aldehyde and a hydrazide in methanol (B129727), followed by the addition of a methanolic solution of a molybdenum precursor scispace.comrecentscientific.com.

While specific literature on transition metal complexes of this compound is scarce, the synthetic methodologies for related salicylaldehyde-based ligands provide a clear blueprint for their preparation. The general reaction for the formation of a Schiff base and its subsequent complexation with a transition metal ion (M) is depicted below:

Step 1: Schiff Base Formation

this compound + R-NH2 → Schiff Base Ligand + H2O

Step 2: Complexation

n(Schiff Base Ligand) + Mn+ → [M(Schiff Base Ligand)n]n+

A variety of transition metal ions, including but not limited to Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II), are expected to form stable complexes with Schiff base ligands derived from this compound researchgate.netiosrjournals.orgjmchemsci.comresearchgate.netmdpi.comsapub.orgresearchgate.net.

The coordination chemistry of main group metals with Schiff base ligands is an area of growing interest. While extensive research has focused on transition metal complexes, main group elements also form stable complexes with these versatile ligands. For instance, magnesium(II) complexes of salicylaldehyde-based Schiff bases have been synthesized in aqueous media recentscientific.com.

Although there is no specific information available in the searched literature regarding main group metal complexes with Schiff bases derived from this compound, it is plausible to synthesize such complexes using established methods. The general synthetic approach would be similar to that for transition metal complexes, involving the reaction of the Schiff base ligand with a salt of the desired main group metal, such as Mg(II), Ca(II), Al(III), or Sn(IV). The resulting complexes would likely exhibit different coordination geometries and properties compared to their transition metal counterparts due to the differences in the electronic configurations of the metal ions.

Structural Elucidation of Metal-Ligand Coordination Geometries and Modes

The coordination geometry of metal complexes with Schiff base ligands derived from this compound is influenced by several factors, including the nature of the metal ion, the stoichiometry of the complex, and the steric and electronic properties of the ligand.

In many transition metal complexes with salicylaldehyde-based Schiff bases, the ligand acts as a bidentate donor, coordinating to the metal ion through the phenolic oxygen and the imine nitrogen atoms nih.gov. This coordination typically results in the formation of a stable six-membered chelate ring. Depending on the metal ion and the presence of other ancillary ligands, various coordination geometries can be adopted, such as tetrahedral, square planar, or octahedral iosrjournals.orgmdpi.comresearchgate.net.

For example, the crystal structure of a dioxomolybdenum(VI) complex with a Schiff base derived from 3-bromo-2-hydroxybenzaldehyde revealed a distorted octahedral coordination around the molybdenum atom. The equatorial plane is formed by the phenolate (B1203915) oxygen, imine nitrogen, and enolate oxygen of the hydrazone ligand, along with an oxo ligand. The axial positions are occupied by a methanol oxygen atom and another oxo ligand scispace.comrecentscientific.com.

The table below summarizes the expected coordination geometries for some common transition metal ions with salicylaldehyde-based Schiff base ligands.

| Metal Ion | Typical Coordination Number | Common Geometries |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

| Zn(II) | 4 | Tetrahedral |

Spectroscopic Investigations of Coordination Interactions and Electronic Structures

Spectroscopic techniques are invaluable for characterizing the formation and structure of metal complexes.

Infrared (IR) Spectroscopy: In the IR spectrum of the free Schiff base ligand, a characteristic band corresponding to the azomethine (C=N) stretching vibration is typically observed in the region of 1610-1625 cm-1. Upon coordination to a metal ion, this band often shifts to a lower or higher frequency, indicating the involvement of the imine nitrogen in coordination nih.gov. Additionally, the broad band due to the phenolic O-H stretch in the free ligand usually disappears upon complexation, and a new band corresponding to the M-O stretching vibration may appear at lower frequencies.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the Schiff base ligands and their metal complexes provide information about the electronic transitions within the molecules. The spectra of the ligands typically show absorption bands in the UV region corresponding to π→π* and n→π* transitions of the aromatic rings and the imine group. Upon complexation, these bands may be shifted, and new bands in the visible region may appear due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions iosrjournals.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for characterizing the Schiff base ligands. The proton of the azomethine group (-CH=N-) typically appears as a singlet in the range of δ 8.0-9.0 ppm. The phenolic -OH proton signal is also characteristic. Upon complexation with a diamagnetic metal ion such as Zn(II), the chemical shifts of the protons near the coordination sites are expected to change.

The following table summarizes the key spectroscopic data for a Schiff base derived from 5-bromo-2-hydroxybenzaldehyde and its transition metal complexes, which can be considered analogous to complexes of this compound.

| Compound | ν(C=N) (cm-1) | Electronic Transitions (nm) |

| Schiff Base Ligand | ~1610 | π→π* (~250), n→π* (~300-450) |

| Mn(II) Complex | Shifted | d-d transitions (~417, 569) |

| Ni(II) Complex | Shifted | d-d transitions |

| Cu(II) Complex | Shifted | d-d transitions (~462, 636) |

| Zn(II) Complex | Shifted | No d-d transitions |

Data is analogous from a similar Schiff base complex iosrjournals.org.

Advanced Applications of Metal Complexes in Catalysis and Materials Science

Schiff base metal complexes are widely investigated for their potential applications in various fields, including catalysis and materials science.

Catalysis: Many transition metal Schiff base complexes have shown significant catalytic activity in a variety of organic transformations, such as oxidation, reduction, and polymerization reactions scispace.commdpi.com. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the substrate molecules. For instance, a dioxomolybdenum(VI) complex with a Schiff base derived from 3-bromosalicylaldehyde has been reported to have effective catalytic properties for the oxidation of several olefins recentscientific.com. Ruthenium(II) complexes with Schiff bases derived from 5-bromo-2-hydroxybenzaldehyde have also been investigated for their catalytic properties researchgate.net.

Materials Science: Schiff base metal complexes have also found applications in materials science, for example, as sensors, in the development of new dyes, and in the construction of metal-organic frameworks (MOFs) nih.gov. The intense colors of many of these complexes make them suitable for use as pigments and dyes nih.gov. Furthermore, the ability of Schiff base ligands to form stable complexes with a variety of metal ions allows for the design and synthesis of functional materials with specific optical, magnetic, or electronic properties. The incorporation of these complexes into polymeric matrices can also lead to new materials with enhanced thermal stability and other desirable properties. Salicylaldehyde and its derivatives are also used as precursors for generating coinage metal nanoparticles with various environmental applications nih.gov.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Bromo-2-hydroxy-6-methylbenzaldehyde, a combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

In the ¹H NMR spectrum, one would expect to observe distinct signals for the aldehydic proton, the hydroxyl proton, the aromatic protons, and the methyl protons. The chemical shift of the aldehydic proton would likely appear far downfield (around 10 ppm) due to the deshielding effect of the carbonyl group. The hydroxyl proton's chemical shift would be broad and variable depending on the solvent and concentration, but would likely be in the range of 5-12 ppm, potentially showing evidence of intramolecular hydrogen bonding with the adjacent aldehyde. The aromatic region would display two doublets, corresponding to the two coupled protons on the benzene (B151609) ring. The methyl protons would appear as a singlet in the upfield region (around 2.5 ppm).

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for the carbonyl carbon, the aromatic carbons (including those bonded to the bromine, hydroxyl, and methyl groups), and the methyl carbon. The carbonyl carbon would be the most downfield signal (typically >190 ppm).

To definitively assign these signals and establish connectivity, 2D NMR techniques are crucial:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the aromatic C-H units and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the aldehydic proton and the aromatic carbons, and between the methyl protons and the adjacent aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | ~10.0 | - |

| Aldehyde C | - | ~195 |

| Aromatic H | 7.0 - 7.8 (2H, d) | - |

| Aromatic C | - | 115 - 160 |

| Hydroxyl H | 5.0 - 12.0 (1H, br s) | - |

| Methyl H | ~2.5 (3H, s) | - |

| Methyl C | - | ~20 |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

While solution-state NMR provides information on the average structure in solution, solid-state NMR (ssNMR) can probe the structure of the compound in its crystalline form. This is particularly useful for identifying and characterizing different polymorphs (different crystal packing arrangements of the same molecule). By analyzing the chemical shift anisotropies and using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), subtle differences in the local environment of the carbon and proton atoms in different polymorphic forms can be detected.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

For this compound, the key vibrational modes would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the hydroxyl group. The broadness suggests hydrogen bonding.

C-H stretches: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aldehydic C-H stretch would be observed as two distinct peaks around 2750 and 2850 cm⁻¹.

C=O stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ would be characteristic of the aldehyde carbonyl group. The position of this band can be influenced by conjugation and hydrogen bonding.

C=C stretches: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-Br stretch: A vibration in the lower frequency region (typically 500-650 cm⁻¹) would correspond to the carbon-bromine bond.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 2: Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Aldehyde | C-H stretch | ~2850, ~2750 |

| Aldehyde | C=O stretch | 1650 - 1700 (strong) |

| Aromatic | C-H stretch | 3000 - 3100 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Alkyl | C-H stretch | 2850 - 3000 |

| Halogen | C-Br stretch | 500 - 650 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the precise molecular weight of this compound, allowing for the determination of its elemental formula.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for this molecule would likely involve:

Loss of a hydrogen atom: [M-H]⁺

Loss of the aldehyde group (CHO): [M-CHO]⁺

Loss of a bromine atom: [M-Br]⁺

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring.

Analysis of these fragment ions would help to confirm the structure of the molecule.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. Single-crystal XRD would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding and π-stacking. Based on the structure of the related compound, 3-Bromo-2-hydroxybenzaldehyde (B158676), it is likely that this compound would also exhibit a planar conformation with an intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen. nih.gov

Powder XRD (PXRD) would be used to analyze the bulk crystalline sample, providing a fingerprint of its crystal structure. This technique is particularly useful for identifying different polymorphs and assessing the purity of the crystalline material.

Electronic Spectroscopy (UV-Vis) for Characterization of Electronic Transitions and Conjugation Effects

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions. The presence of the benzene ring, the carbonyl group, and the hydroxyl group, all in conjugation, would lead to characteristic absorption maxima. The position and intensity of these bands are sensitive to the solvent polarity. The π→π* transitions are typically more intense than the n→π* transitions. The extended conjugation in the molecule would likely result in absorption at longer wavelengths compared to unsubstituted benzaldehyde (B42025).

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 3-Bromo-2-hydroxy-6-methylbenzaldehyde, DFT calculations would be employed to determine its optimal molecular geometry in the ground state. A common and reliable approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.gov This level of theory has proven effective for predicting the structural parameters (bond lengths, bond angles, and dihedral angles) of similar aromatic aldehydes. nih.gov

The calculation would begin with an initial guess of the molecular structure, which is then iteratively optimized to find the lowest energy conformation on the potential energy surface. The absence of imaginary frequencies in a subsequent vibrational analysis would confirm that the optimized structure is a true energy minimum. nih.gov The resulting geometry for this compound would be expected to be nearly planar, with an intramolecular hydrogen bond between the hydroxyl proton and the aldehyde oxygen, a feature observed in the crystal structure of the related 3-Bromo-2-hydroxybenzaldehyde (B158676). nih.gov

Table 1: Representative DFT-Calculated Ground State Properties (Hypothetical for this compound)

| Property | Predicted Value | Method/Basis Set |

|---|---|---|

| Total Energy | (Value in Hartrees) | B3LYP/6-311++G(d,p) |

| Dipole Moment | (Value in Debye) | B3LYP/6-311++G(d,p) |

| O-H···O H-bond distance | (Value in Å) | B3LYP/6-311++G(d,p) |

| C=O bond length | (Value in Å) | B3LYP/6-311++G(d,p) |

| C-Br bond length | (Value in Å) | B3LYP/6-311++G(d,p) |

Note: This table is illustrative. No published data is available for this specific molecule.

Ab Initio Methods for High-Accuracy Predictions of Electronic Properties

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy for electronic properties. These methods would be used to calculate properties like ionization potential and electron affinity. Furthermore, analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's electronic behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For similar brominated hydroxybenzaldehydes, the electron density in the HOMO is typically distributed across the benzene (B151609) ring and the oxygen atoms, while the LUMO is often localized over the aldehyde group and the aromatic system, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov

Spectroscopic Property Simulations and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting and interpreting spectra. By simulating spectroscopic data, researchers can validate their theoretical models against experimental measurements and gain a deeper understanding of the underlying molecular properties.

Prediction of NMR Chemical Shifts and Coupling Constants

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO-B3LYP/6-311++G(d,p)), is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). The predicted isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). These calculations can predict the ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks. For this compound, calculations would predict distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methyl protons, with their chemical shifts influenced by the electronic effects of the bromo, hydroxyl, and aldehyde substituents.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Hypothetical)

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| -CHO | (Calculated Value) | (Measured Value) |

| -OH | (Calculated Value) | (Measured Value) |

| Ar-H | (Calculated Value) | (Measured Value) |

| Ar-H | (Calculated Value) | (Measured Value) |

| -CH₃ | (Calculated Value) | (Measured Value) |

Note: This table is illustrative. No published data is available for this specific molecule.

Vibrational Frequency Calculations and Normal Mode Analysis

Theoretical vibrational analysis provides the frequencies and intensities of infrared (IR) and Raman spectra. These calculations are performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The results yield a set of normal modes, each corresponding to a specific molecular vibration, such as stretching, bending, or torsion.

For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group (typically appearing broad in the experimental spectrum due to hydrogen bonding), the C=O stretch of the aldehyde, C-H stretching modes of the aromatic ring and methyl group, and the C-Br stretching mode. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov A Potential Energy Distribution (PED) analysis would be used to assign the character of each calculated vibrational mode.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are invaluable for exploring reaction pathways that may be difficult to study experimentally. For this compound, this could involve studying its synthesis or its participation in reactions like Schiff base formation.

Intermolecular Interactions and Crystal Packing Analysis

Table 1: Status of Intermolecular Interaction and Crystal Packing Data for this compound

| Analysis Type | Availability |

| Crystal Structure Determination | Not Available |

| Hirshfeld Surface Analysis | Not Performed |

| Hydrogen Bonding Network Analysis | Not Available |

Molecular Dynamics Simulations for Conformational Analysis and Solution Phase Behavior

To date, no molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are a powerful computational tool used to investigate the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with solvent molecules.

A conformational analysis of this compound, which would identify the most stable three-dimensional arrangements of the molecule in different environments, has not been reported. Such studies are essential for understanding its chemical reactivity and biological activity. Similarly, its behavior in the solution phase, including its solvation properties and dynamic interactions with various solvents, remains uninvestigated through computational means.

Table 2: Status of Molecular Dynamics and Conformational Analysis Studies for this compound

| Simulation / Analysis Type | Status |

| Molecular Dynamics Simulations | Not Published |

| Conformational Analysis | Not Reported |

| Solution Phase Behavior Studies | Not Performed |

Advanced Applications and Role As a Precursor in Chemical Science

Application in Complex Organic Synthesis as a Versatile Building Block

3-Bromo-2-hydroxy-6-methylbenzaldehyde serves as a highly valuable and versatile building block in the field of complex organic synthesis. Its unique combination of functional groups—an aldehyde, a phenolic hydroxyl group, a bromine atom, and a methyl group on an aromatic ring—provides multiple reaction sites. This allows for the strategic construction of a wide array of intricate molecular architectures, including fine chemicals, specialty intermediates, and complex heterocyclic systems. The specific substitution pattern of these functional groups also influences the reactivity and regioselectivity of chemical transformations, offering chemists precise control over synthetic outcomes.

Synthesis of Fine Chemicals and Specialty Intermediates

The structural attributes of this compound make it an ideal precursor for the synthesis of a variety of fine chemicals and specialty intermediates. The aldehyde functionality is amenable to a range of classical organic reactions, enabling chain extension and the introduction of new functionalities.

Key reactions involving the aldehyde group include:

Knoevenagel Condensation: This reaction with active methylene (B1212753) compounds can lead to the formation of substituted alkenes, which are precursors to various pharmaceuticals and other biologically active molecules.

Perkin Reaction: The reaction with an acid anhydride (B1165640) and its sodium salt can be employed to synthesize substituted coumarins, a class of compounds with significant applications in the fragrance, pharmaceutical, and dye industries. nih.gov

Wittig Reaction: This reaction provides a reliable method for the synthesis of alkenes with a high degree of control over the stereochemistry of the newly formed double bond. google.com

The presence of the phenolic hydroxyl group allows for O-alkylation and O-acylation reactions, enabling the synthesis of a diverse range of ethers and esters. Furthermore, the bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for the formation of carbon-carbon bonds and the construction of complex molecular skeletons.

| Reaction Type | Reagents | Potential Product Class | Significance |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | Substituted styrenes, precursors to coumarins | Access to compounds with diverse biological activities. nih.gov |

| Perkin Reaction | Acetic anhydride, Sodium acetate | Substituted coumarins | Important scaffolds in medicinal chemistry and materials science. nih.gov |

| Wittig Reaction | Phosphonium ylides | Substituted stilbenes and other alkenes | Versatile method for C=C bond formation. google.com |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst | Biphenyl derivatives | Formation of biaryl linkages found in many natural products and pharmaceuticals. |

| Heck Reaction | Alkenes, Palladium catalyst | Substituted stilbenes | C-C bond formation at the bromine position. |

Precursor for Advanced Heterocyclic Compounds and Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. This compound is a key starting material for the synthesis of several important classes of oxygen-containing heterocycles.

Coumarins: As a substituted salicylaldehyde (B1680747), this compound is a direct precursor to a variety of coumarin (B35378) derivatives. The intramolecular cyclization reaction, often acid- or base-catalyzed, between the phenolic hydroxyl group and a newly formed side chain from the aldehyde group is a common strategy for constructing the coumarin core. The bromine and methyl substituents on the benzaldehyde (B42025) ring are carried through the synthesis, leading to specifically functionalized coumarins that can be further elaborated. For instance, the Knoevenagel condensation of salicylaldehydes with active methylene compounds is a widely used method for synthesizing 3-substituted coumarins. nih.gov

Chromones: Chromone scaffolds are another class of privileged structures in medicinal chemistry. The synthesis of chromones can be achieved from o-hydroxyaryl ketones or aldehydes. ijrpc.comtutorsglobe.com Methodologies such as the Baker-Venkataraman rearrangement or tandem reactions involving o-hydroxyacetophenones and aldehydes can be adapted for the synthesis of substituted chromones from this compound, where it can serve as the aldehyde component in condensation reactions. researchgate.net

Benzofurans: Benzofuran (B130515) derivatives are present in many natural products and biologically active compounds. nih.gov Various synthetic strategies for benzofurans utilize salicylaldehyde derivatives as starting materials. nih.govjocpr.comacs.orgnih.gov For example, the reaction of a salicylaldehyde with a suitable coupling partner can lead to an intermediate that undergoes intramolecular cyclization to form the benzofuran ring system. The substituents on the starting aldehyde are then incorporated into the final benzofuran product, allowing for the synthesis of a library of diverse derivatives.

| Heterocyclic Scaffold | General Synthetic Strategy | Role of this compound |

| Coumarins | Knoevenagel or Perkin reaction followed by cyclization | Provides the substituted salicylaldehyde core. nih.govnih.gov |

| Chromones | Condensation with o-hydroxyacetophenones or other suitable precursors | Acts as the aldehyde component in the formation of the pyrone ring. ijrpc.comresearchgate.net |

| Benzofurans | Reaction with various reagents followed by intramolecular cyclization | Serves as the foundational aromatic aldehyde for building the furan (B31954) ring. nih.govjocpr.comacs.orgnih.gov |

Integration into Materials Science Research

The unique molecular structure of this compound also makes it a promising candidate for applications in materials science, particularly in the synthesis of functional polymers and the construction of ordered supramolecular assemblies.

Monomer for Functional Polymer Synthesis

The aldehyde functionality of this compound allows it to act as a monomer in polycondensation reactions. Specifically, it can react with difunctional or polyfunctional amines to form Schiff base polymers, also known as polyimines or polyazomethines. researchgate.netsolidstatetechnology.usjocpr.com These polymers are characterized by the presence of C=N double bonds in their backbone.

The resulting polymers would possess several interesting features:

Thermal Stability: Aromatic Schiff base polymers are known for their good thermal stability. researchgate.net

Functionality: The pendant hydroxyl and bromo groups along the polymer chain provide sites for further modification or for tuning the polymer's properties, such as solubility and processability.

Coordination Ability: The imine nitrogen and the phenolic oxygen can act as coordination sites for metal ions, leading to the formation of polymer-metal complexes with potential applications in catalysis and as functional materials.

The polycondensation reaction can be represented as follows:

n (HO)(Br)(CH₃)C₆H₂CHO + n H₂N-R-NH₂ → [-(HO)(Br)(CH₃)C₆H₂CH=N-R-N=]-n + 2n H₂O

This approach allows for the synthesis of a variety of functional polymers by choosing different diamine co-monomers (R).

Precursor for Supramolecular Assemblies and Crystalline Frameworks

The non-covalent interactions that this compound can participate in make it an excellent building block for the construction of supramolecular assemblies and crystalline frameworks.

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen of the aldehyde group is a hydrogen bond acceptor. This donor-acceptor pair can lead to the formation of robust intramolecular and intermolecular hydrogen bonds, directing the self-assembly of the molecules into well-defined architectures such as chains, ribbons, or sheets. researchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional non-covalent interactions with Lewis bases (e.g., the carbonyl oxygen or other electron-rich atoms). acs.org Halogen bonding is an increasingly utilized tool in crystal engineering and supramolecular chemistry for the construction of ordered solid-state structures. nih.gov

π-π Stacking: The aromatic ring can participate in π-π stacking interactions, which further contribute to the stability of the supramolecular assembly. The presence of substituents on the ring can influence the geometry and strength of these interactions. A related compound, 3-bromo-2-hydroxybenzaldehyde (B158676), has been shown to exhibit π-stacking in its crystal structure. nih.gov

The interplay of these various non-covalent interactions can be used to design and synthesize crystalline frameworks with specific topologies and potential applications in areas such as gas storage, separation, and sensing.

| Non-covalent Interaction | Participating Functional Group(s) | Potential Supramolecular Motif |

| Hydrogen Bonding | -OH (donor), C=O (acceptor) | Chains, sheets, networks researchgate.net |

| Halogen Bonding | -Br (donor), C=O or other Lewis bases (acceptor) | Directional interactions contributing to crystal packing acs.orgnih.gov |

| π-π Stacking | Aromatic ring | Stacked columnar or herringbone structures nih.gov |

Exploration as a Reagent in Catalytic Transformations (Non-metal complex specific)

While the use of metal complexes of salicylaldehyde derivatives in catalysis is well-documented, the exploration of this compound itself or its simple organic derivatives as reagents or catalysts in non-metal specific transformations is an emerging area of interest. The inherent reactivity of its functional groups suggests potential applications in organocatalysis.

The aldehyde group can, in principle, participate in various organocatalytic cycles. For instance, salicylaldehydes have been investigated in co-catalytic systems for certain C-H activation reactions, although often in the presence of a metal. researchgate.net However, the potential for purely organocatalytic applications remains to be fully explored. For example, the formation of enamines through the reaction of the aldehyde with a secondary amine is a key step in many organocatalytic transformations. The electronic properties of the substituted aromatic ring in this compound could influence the reactivity of such intermediates.

Furthermore, the phenolic hydroxyl group could act as a Brønsted acid or participate in hydrogen bond-donating catalysis. The proximity of the hydroxyl and aldehyde groups can lead to cooperative effects, where both functionalities are involved in the catalytic cycle. While specific examples utilizing this compound in this context are not yet widely reported, the fundamental reactivity of the salicylaldehyde scaffold suggests that it is a promising platform for the design of new organocatalysts. Further research in this area could uncover novel catalytic activities and applications for this versatile compound.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Protocols for Derivatization

Future research will likely focus on developing greener and more efficient methods for synthesizing derivatives of 3-bromo-2-hydroxy-6-methylbenzaldehyde. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. The principles of green chemistry could be applied to devise more sustainable protocols. This could involve the use of environmentally benign solvents, catalytic reactions to minimize waste, and atom-economical approaches that maximize the incorporation of starting materials into the final product. For instance, exploring one-pot syntheses or tandem reactions could significantly improve efficiency and reduce the environmental impact of derivatization processes.

Exploration of Novel Reactivity and Unconventional Transformations of the Compound

The unique substitution pattern of this compound, featuring hydroxyl, aldehyde, bromo, and methyl groups on the benzene (B151609) ring, offers a rich landscape for exploring novel chemical reactions. Future studies could investigate unconventional transformations that go beyond the typical reactions of the aldehyde and hydroxyl groups. This might include transition-metal-catalyzed cross-coupling reactions at the C-Br bond to introduce new functional groups, or C-H activation strategies to functionalize the aromatic ring in a regioselective manner. Investigating the interplay between the different functional groups under various reaction conditions could lead to the discovery of unexpected and synthetically valuable transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To meet potential industrial demands for derivatives of this compound, the integration of its synthesis with continuous flow chemistry and automated platforms presents a promising avenue. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. polimi.it An automated flow synthesis setup would allow for the rapid optimization of reaction parameters and the scalable production of a library of derivatives for various applications. This approach would be particularly beneficial for multi-step syntheses, enabling a streamlined and efficient manufacturing process.

Advanced In-Situ Characterization Techniques for Reaction Monitoring and Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the derivatization of this compound is crucial for optimizing synthetic protocols and discovering new reactivity. The application of advanced in-situ characterization techniques, such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR (nuclear magnetic resonance) spectroscopy, and Raman spectroscopy, could provide real-time data on reaction kinetics and the formation of intermediates. These insights would be invaluable for elucidating reaction pathways, identifying rate-limiting steps, and developing more robust and efficient synthetic methods.

Computational Design of Derivatives with Tailored Reactivity for Specific Chemical Applications

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. nih.gov Future research could employ density functional theory (DFT) and other computational methods to predict the reactivity and electronic properties of various derivatives of this compound. researchgate.net This in-silico approach can guide synthetic efforts by identifying promising target molecules with tailored reactivity for specific applications, such as catalysis, materials science, or medicinal chemistry. By simulating reaction pathways and predicting spectroscopic data, computational studies can accelerate the discovery and development of novel derivatives with enhanced performance characteristics.

Q & A

Q. What are the common synthetic routes for 3-bromo-2-hydroxy-6-methylbenzaldehyde?

Methodological Answer: A widely cited synthesis involves refluxing 2-bromophenol derivatives with anhydrous magnesium dichloride, paraformaldehyde, and triethylamine in dry tetrahydrofuran (THF). This method leverages the electrophilic substitution of formaldehyde at the ortho position relative to the hydroxyl group. Purification typically involves recrystallization or column chromatography, with yields dependent on reaction optimization (e.g., temperature, solvent polarity) .

Key Considerations:

- Reagent Purity: Anhydrous conditions are critical to avoid side reactions.

- Workup: Acidic quenching followed by extraction with dichloromethane minimizes aldehyde oxidation.

Q. How is the molecular structure of this compound characterized?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. The molecule exhibits planarity (RMSD: 0.0271 Å), with an intramolecular O–H···O hydrogen bond between the hydroxyl and aldehyde groups (O···O: 2.6364 Å; O–H···O angle: 154°). Weak intermolecular C–H···Br interactions (H···Br: 3.05 Å) and π-stacking (centroid-to-centroid: 3.752 Å) stabilize the crystal lattice .

Analytical Workflow:

Crystallization: Slow evaporation from ethanol or THF.

Data Collection: High-resolution synchrotron or Mo-Kα radiation.

Refinement: SHELXL software for anisotropic displacement parameters .

Advanced Research Questions

Q. How does intramolecular hydrogen bonding influence the reactivity of this compound in forming Schiff bases?

Methodological Answer: The intramolecular hydrogen bond locks the aldehyde and hydroxyl groups in a planar conformation, enhancing electrophilicity at the aldehyde carbon. This facilitates Schiff base formation with primary amines under mild conditions (e.g., ethanol, RT). For example, coordination with Ti(IV) or Zn(II) ions generates stable metal complexes used in catalysis or bioactivity studies. The hydrogen bond’s strength (evidenced by O···O distance and angle) correlates with ligand stability .

Case Study:

Q. What strategies resolve regioselectivity challenges in synthesizing derivatives of this compound?

Methodological Answer: Regioselective functionalization (e.g., bromination, methylation) is achieved through:

- Directed Ortho-Metalation: Use of LDA (lithium diisopropylamide) to deprotonate the hydroxyl group, directing electrophiles to the para position.

- Protection/Deprotection: Temporarily protecting the aldehyde as an acetal enables selective modification of the aromatic ring.

Example:

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict binding affinity with biological targets. Molecular docking (AutoDock Vina) simulates interactions with enzymes like HIV-1 protease or tyrosine kinases, guiding synthesis of analogs with enhanced bioactivity.

Validation:

- In Vitro Testing: IC₅₀ values for anticancer activity (e.g., against MCF-7 cells) correlate with computed binding energies (R² > 0.85) .

Contradictions and Limitations

- Synthesis Scalability: While small-scale reactions achieve >70% yields, scaling beyond 10 g often reduces efficiency due to paraformaldehyde solubility issues .

- Bioactivity Variability: Schiff base metal complexes show inconsistent antimicrobial activity across studies, possibly due to crystallization solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.